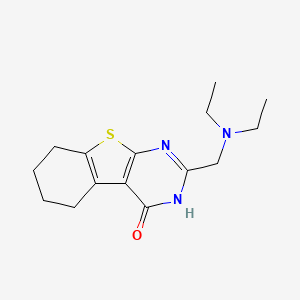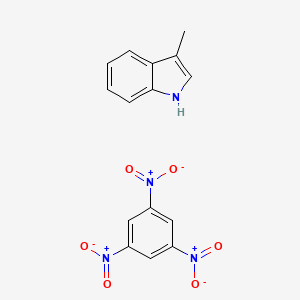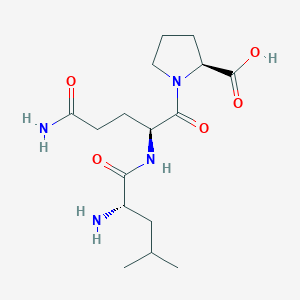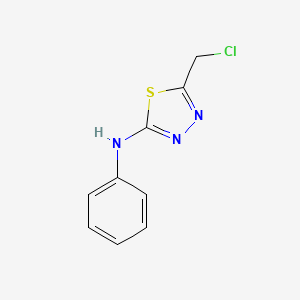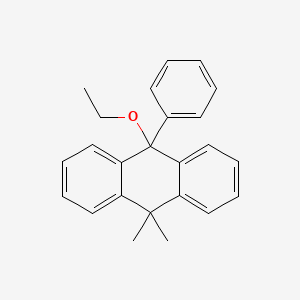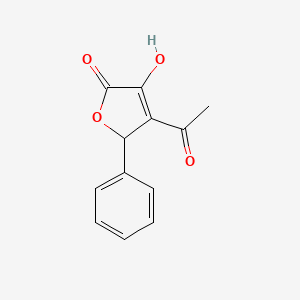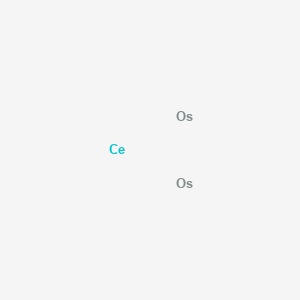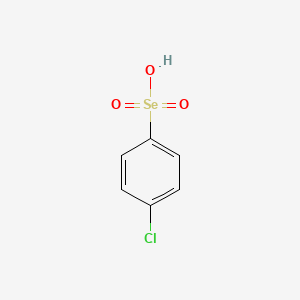
4-Chlorobenzene-1-selenonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzene-1-selenonic acid is an organoselenium compound characterized by the presence of a selenonic acid group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzene-1-selenonic acid typically involves the introduction of a selenonic acid group to a chlorobenzene ring. One common method includes the reaction of 4-chlorobenzeneselenol with an oxidizing agent such as hydrogen peroxide or nitric acid to form the selenonic acid derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzene-1-selenonic acid undergoes various chemical reactions, including:
Oxidation: The selenonic acid group can be further oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenonic acid group to selenol or selenide derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzene-1-selenonic acid has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1-selenonic acid involves its ability to participate in redox reactions. The selenonic acid group can undergo oxidation and reduction, allowing it to act as a redox mediator. This property is particularly useful in biological systems where redox balance is crucial. The compound may target specific enzymes or proteins involved in redox processes, thereby influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic acid: Similar structure but contains a sulfonic acid group instead of a selenonic acid group.
4-Chlorobenzeneselenol: Contains a selenol group instead of a selenonic acid group.
Uniqueness
4-Chlorobenzene-1-selenonic acid is unique due to the presence of the selenonic acid group, which imparts distinct redox properties compared to its sulfonic and selenol analogs. This makes it particularly valuable in applications requiring redox mediation and antioxidant activity.
Properties
CAS No. |
10504-56-0 |
|---|---|
Molecular Formula |
C6H5ClO3Se |
Molecular Weight |
239.52 g/mol |
IUPAC Name |
4-chlorobenzeneselenonic acid |
InChI |
InChI=1S/C6H5ClO3Se/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) |
InChI Key |
CCOCYTWLKIPPJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se](=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



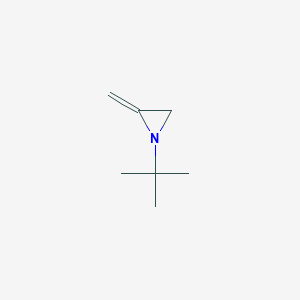
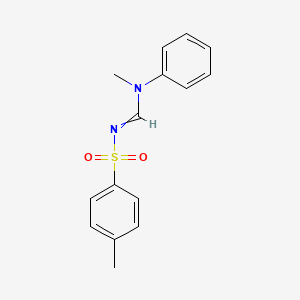
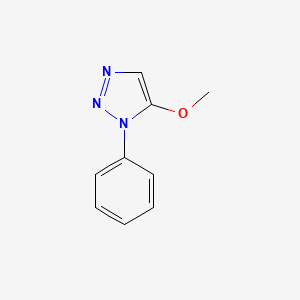
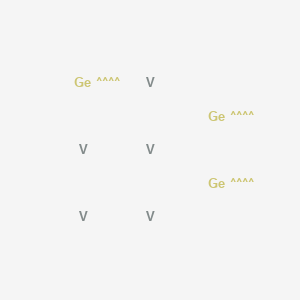

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
